molecular formula C16H19N2O9S2- B1235697 Glucobrassicin(1-)

Glucobrassicin(1-)

Cat. No. B1235697
M. Wt: 447.5 g/mol
InChI Key: DNDNWOWHUWNBCK-JZYAIQKZSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucobrassicin(1-) is an indolylmethylglucosinolate that is the conjugate base of glucobrassicin, obtained by deprotonation of the sulfo group. It is a conjugate base of a glucobrassicin.

Scientific Research Applications

Synthesis and Metabolic Studies

  • Glucobrassicin has been synthesized for use as a radiotracer in metabolic studies, particularly to investigate its in vivo metabolism, due to its presence in cruciferous plants and potential anticarcinogenic activity via breakdown products (Chevolleau et al., 1993).

Biochemical Breakdown and Derivatives

  • Studies have analyzed the enzymatic, chemical, and thermal breakdown pathways of glucobrassicin. These investigations have led to the understanding of various indole compounds such as indole-3-carbinol (I3C), indole-3-acetonitrile (IAN), and 3,3‘-diindolylmethane (DIM) that are derived from it (Chevolleau et al., 1997).

Chemopreventive Properties

  • Glucobrassicin's hydrolysis product, I3C, and its metabolite DIM, have been extensively researched for their biological and biochemical effects, including the induction of enzymes that metabolize carcinogens and enhancement of DNA repair. These compounds have demonstrated anticancer effects and potential clinical applications in treating certain conditions like recurrent respiratory papillomatosis (Rogan, 2006).

Agricultural Research

  • In agriculture, glucobrassicin has been identified as a potent natural egg-laying stimulant for the cabbage butterfly, Pieris rapae. This discovery has implications for understanding insect-plant interactions and potentially for developing pest management strategies (Traynier & Truscott, 1991).

Nutritional and Health Benefits

  • Glucobrassicin is studied for its role in nutrition, especially regarding its presence in cruciferous vegetables like broccoli and cabbage. It is a precursor to compounds that have shown health-promoting properties, including antioxidant and chemopreventive effects (Galletti et al., 2015).

Potential in Cancer Therapy

  • Research has explored the potential application of glucobrassicin derivatives, like I3C and DIM, in cancer therapy. These compounds have shown effectiveness as cancer chemopreventive agents in preclinical models and are being evaluated in clinical trials (Williams, 2021).

properties

Product Name

Glucobrassicin(1-)

Molecular Formula

C16H19N2O9S2-

Molecular Weight

447.5 g/mol

IUPAC Name

[[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate

InChI

InChI=1S/C16H20N2O9S2/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25)/p-1/t11-,13-,14+,15-,16+/m1/s1

InChI Key

DNDNWOWHUWNBCK-JZYAIQKZSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucobrassicin(1-)
Reactant of Route 2
Glucobrassicin(1-)
Reactant of Route 3
Glucobrassicin(1-)
Reactant of Route 4
Glucobrassicin(1-)
Reactant of Route 5
Reactant of Route 5
Glucobrassicin(1-)
Reactant of Route 6
Glucobrassicin(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.